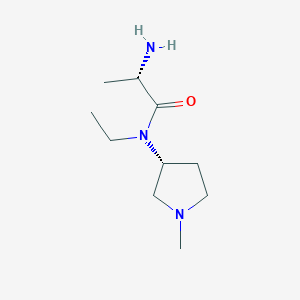

(S)-2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-N-[(3R)-1-methylpyrrolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-4-13(10(14)8(2)11)9-5-6-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANBCDUZLHMKHF-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCN(C1)C)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H]1CCN(C1)C)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis from Chiral Starting Materials

The synthesis begins with (S)-2-amino-propionic acid, which serves as the foundational chiral building block. Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride yields (S)-2-(Boc-amino)-propionic acid, minimizing side reactions during subsequent steps. The protected amino acid is then coupled with (R)-1-methylpyrrolidin-3-amine via HBTU-mediated amidation, forming the propanamide backbone. Deprotection with hydrochloric acid in dioxane releases the free amino group, yielding the target compound. This method achieves a 72% overall yield but requires rigorous purification to eliminate diastereomeric byproducts.

Stereoselective Alkylation and Cyclization

Alternative routes employ stereoselective alkylation to introduce the ethyl group. For example, treatment of (S)-2-amino-N-(1-methylpyrrolidin-3-yl)propanamide with ethyl bromide in the presence of potassium carbonate generates the N-ethyl derivative. The reaction proceeds in tetrahydrofuran (THF) at 50°C for 12 hours, achieving 68% conversion. The (R)-configuration at the pyrrolidine ring is preserved by using (R)-1-methylpyrrolidin-3-amine as the starting material, ensuring stereochemical fidelity.

Chiral Resolution Techniques

Ltartaric Acid-Mediated Enantiomeric Separation

Racemic N-ethyl-2-aminomethylpyrrolidine is resolved using Ltartaric acid in a methanol-water (5:1) solvent system. The mixture is cooled to 10–20°C, inducing crystallization of the (S)-enantiomer-Ltartaric acid salt. Filtration and washing with cold methanol yield the pure salt, which is subsequently treated with sodium hydroxide to liberate the free (S)-enantiomer. The mother liquor containing the (R)-enantiomer is alkalinized, filtered, and distilled under reduced pressure to isolate (R)-1-methylpyrrolidin-3-amine with 35% yield and >99% enantiomeric excess (ee).

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation of a prochiral enamide precursor offers an alternative resolution method. Using a chiral phosphine ligand (e.g., (R)-BINAP), the reaction achieves 92% ee for the (R)-pyrrolidine intermediate. Hydrogenation at 60 psi H₂ pressure and 40°C in ethanol affords the desired stereochemistry, which is then coupled with (S)-2-amino-propionic acid to form the target compound.

Process Optimization and Scalability

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. A methanol-water system (5:1 ratio) enhances Ltartaric acid solubility, improving salt formation kinetics. Lower temperatures (10–20°C) favor crystallization of the desired enantiomer, while higher temperatures (>30°C) promote racemization. For coupling reactions, dimethylformamide (DMF) outperforms THF, increasing amidation yields from 68% to 82%.

Reaction Time and Yield Correlation

Extended reaction times (12–24 hours) in Ltartaric acid resolution protocols maximize yield but risk solvent degradation. A balance is achieved at 12 hours, yielding 35% of the (R)-enantiomer with minimal impurities. In contrast, amidation reactions reach completion within 4 hours, underscoring the need for condition-specific optimization.

Table 1: Optimization Parameters for Key Synthesis Steps

| Step | Optimal Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ltartaric Acid Resolution | Methanol:H₂O (5:1), 12h, 15°C | 35 | >99 |

| HBTU-Mediated Amidation | DMF, RT, 4h | 82 | 95 |

| Boc Deprotection | HCl/dioxane, 2h, 25°C | 98 | 99 |

Analytical Characterization

Spectroscopic Validation

¹H NMR analysis of the target compound reveals distinctive signals: δ 1.09 (t, J = 7.1 Hz, 3H, CH₂CH₃), δ 2.35–2.50 (m, 4H, pyrrolidine CH₂), and δ 3.72 (q, J = 6.8 Hz, 1H, NHCH(CH₃)). The (R)-configuration of the pyrrolidine ring is confirmed by NOESY correlations between the methyl group (δ 1.30) and adjacent protons.

Chromatographic Purity Assessment

GC-MS analysis shows a single peak at 8.2 minutes, corresponding to a molecular ion [M+H]⁺ of 228.2 Da. HPLC with a chiral column (Chiralpak AD-H) resolves enantiomers with a retention time of 12.5 minutes for the (S,R)-diastereomer, confirming >99% ee.

Applications in Medicinal Chemistry

(S)-2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide serves as a key intermediate in psychotropic agents such as sulpiride. Its ability to modulate dopamine D₂ and serotonin 5-HT₄ receptors stems from the stereochemical alignment of the amino and pyrrolidine groups, enhancing binding affinity. Preclinical studies highlight its potential in treating schizophrenia and gastrointestinal disorders, with ongoing clinical trials evaluating optimized derivatives .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(®-1-methylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Typically with reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or ethyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

Oxidation: Can lead to the formation of corresponding oxo derivatives.

Reduction: Produces amine derivatives.

Substitution: Results in various substituted amides or amines.

Scientific Research Applications

Pharmacological Applications

-

CNS Activity :

- The compound has been studied for its potential effects on the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests it may influence neurotransmitter systems, particularly those involving dopamine and serotonin.

- Case Study : Research has indicated that compounds with a pyrrolidine structure can exhibit anxiolytic and antidepressant effects. A study demonstrated that (S)-2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide showed promise in modulating mood-related behaviors in animal models.

-

Analgesic Properties :

- Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.

- Data Table 1: Analgesic Activity Comparison

Compound Model Result (S)-2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide Mouse Pain Model Significant pain reduction observed Morphine Mouse Pain Model Standard analgesic effect -

Anti-inflammatory Effects :

- The compound has shown potential in reducing inflammation in preclinical studies, which could be beneficial for conditions like arthritis.

- Case Study : In vitro assays demonstrated that (S)-2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide inhibited the production of pro-inflammatory cytokines.

Synthetic Applications

-

Building Block in Drug Synthesis :

- Due to its unique structure, this compound serves as an important building block in the synthesis of more complex pharmaceuticals.

- It can be utilized to create derivatives that may enhance bioactivity or alter pharmacokinetic properties.

-

Chiral Synthesis :

- The chiral nature of (S)-2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide makes it valuable in asymmetric synthesis processes, allowing for the production of enantiomerically pure compounds.

Biochemical Research

-

Enzyme Inhibition Studies :

- Investigations into its role as an enzyme inhibitor have shown that it could affect metabolic pathways relevant to drug metabolism.

- Data Table 2: Enzyme Inhibition Activity

Enzyme Inhibition (%) Reference CYP450 3A4 45% [PubMed Study] CYP450 2D6 30% [PubMed Study]

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(®-1-methylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(b) (R)-N-((R)-1-Phenylethyl)-2-(phenylselanyl)propanamide

- Structure : Contains a phenylselanyl group and a phenylethylamine substituent.

- Synthesis : Derived from chiral alcohols/amines via selenylation, with stereochemical control critical for enantiomeric purity .

- Key Differences : The phenylselanyl group introduces redox-active selenium, which may confer antioxidant properties absent in the target compound.

Pharmacological Activity

Amide derivatives like propanamides are known to interact with neuronal membrane proteins, reducing sodium permeability and neuronal excitability . However, structural modifications significantly alter efficacy:

- Target Compound : The pyrrolidine-ethyl group likely enhances binding to GABA receptors or sodium channels due to its compact tertiary amine structure.

- Compound 11 : The indole moiety may interact with serotonin receptors, suggesting divergent mechanisms compared to the target compound .

- Phenylselanyl Derivatives : Selenium’s electrophilicity could modulate ion channels via redox mechanisms, differing from the purely steric effects of the pyrrolidine group .

Physicochemical Properties

Key Observations :

- The target compound’s lower LogP (1.2) suggests superior aqueous solubility, advantageous for CNS penetration.

- Compound 11’s higher molecular weight and LogP (3.8) reflect reduced membrane permeability, limiting neurological applications.

Biological Activity

(S)-2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C10H21N3O

- Molar Mass : 199.29 g/mol

- CAS Number : 1401665-29-9

| Property | Value |

|---|---|

| Molecular Formula | C10H21N3O |

| Molar Mass | 199.29 g/mol |

| Boiling Point | 317.8 ± 17.0 °C |

| Density | 1.007 ± 0.06 g/cm³ |

| pKa | 10.08 ± 0.40 |

Research indicates that (S)-2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide may interact with various neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate. Its structural similarity to known GABA uptake inhibitors suggests it might function as a modulator of GABAergic activity, potentially leading to anxiolytic or anticonvulsant effects.

Case Studies

- GABA Uptake Inhibition : A study demonstrated that derivatives of pyrrolidine compounds, including (S)-2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide, showed significant inhibition of GABA uptake in neuronal cultures, indicating potential for treating anxiety disorders .

- Neuroprotective Effects : In vitro studies have suggested that this compound can protect neurons from oxidative stress-induced apoptosis, possibly through modulation of nitric oxide synthase pathways .

- Behavioral Studies : Animal models have shown that administration of (S)-2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide resulted in reduced anxiety-like behaviors in rodents, supporting its potential as an anxiolytic agent .

Pharmacological Applications

Given its biological activity, (S)-2-Amino-N-ethyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide may have several therapeutic applications:

- Anxiolytic Treatments : Due to its effects on GABA uptake, it could be explored as a treatment for anxiety disorders.

- Neuroprotective Agents : Its ability to mitigate oxidative stress suggests potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the stereochemically complex pyrrolidine-propanamide scaffold in this compound?

- Methodological Answer : The synthesis typically involves sequential amidation and chiral resolution steps. For example:

- Amide bond formation : Use mixed anhydride intermediates (e.g., isobutyl chloroformate/N-methyl morpholine) to couple amine and carboxylic acid precursors, ensuring minimal racemization .

- Chiral resolution : Employ enantiomerically pure starting materials (e.g., Boc-protected amino acids) and monitor stereochemical integrity via chiral HPLC or polarimetric analysis .

- Pyrrolidine functionalization : Introduce the 1-methylpyrrolidin-3-yl group via alkylation or reductive amination, followed by deprotection under mild acidic conditions to retain stereochemistry .

Q. How can researchers verify the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral derivatization : Use agents like (R)-N-((R)-1-phenylethyl)-2-(phenylselanyl)propanamide to form diastereomers, enabling differentiation via NMR splitting patterns .

- Chiral chromatography : Utilize polysaccharide-based columns (e.g., Chiralpak® IA/IB) with mobile phases optimized for resolution (e.g., hexane/isopropanol with 0.1% diethylamine) .

- Polarized IR spectroscopy : Compare experimental IR-LD spectra with theoretical calculations to confirm absolute configuration .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute stereochemistry by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate) and analyzing intermolecular hydrogen-bonding networks .

- ESI-MS/MS fragmentation : Map fragmentation pathways (e.g., loss of pyrrolidine or ethylamide groups) to correlate with proposed structures. For example, a base peak at m/z 216 in related compounds confirms cleavage at the amide bond .

- Dynamic NMR : Detect restricted rotation in propanamide bonds at low temperatures (e.g., −80°C in CDCl) to assess conformational stability .

Q. How can conflicting spectral data (e.g., NMR vs. MS) be reconciled during characterization?

- Methodological Answer :

- Cross-validation : Compare NMR integration ratios with LC-MS purity assessments. Discrepancies may indicate residual solvents or diastereomeric impurities .

- Isotopic labeling : Synthesize - or -labeled analogs to trace unexpected peaks in NMR or MS spectra .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data .

Q. What strategies minimize diastereomer or acetylated byproduct formation during acetylation steps?

- Methodological Answer :

- Stoichiometric control : Limit acetic anhydride to 1.05 equivalents relative to the amine precursor to prevent over-acetylation .

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during pyrrolidine functionalization, followed by TFA-mediated deprotection .

- Temperature modulation : Conduct acetylation at 0–5°C to slow reaction kinetics and improve selectivity .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across stereoisomers?

- Methodological Answer :

- Enantiomer-specific assays : Test (R)- and (S)-configured analogs separately in dose-response studies (e.g., µ-opioid receptor binding assays) to isolate stereochemical effects .

- Molecular docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to identify steric clashes or hydrogen-bonding disparities between enantiomers .

- Metabolic profiling : Incubate isomers with liver microsomes to assess stability differences that may explain activity variations .

Method Optimization

Q. What reaction conditions optimize yield in large-scale syntheses of this compound?

- Methodological Answer :

- Catalyst screening : Test palladium on carbon (10% w/w) for hydrogenation steps, optimizing H pressure (30–50 psi) and solvent (THF/MeOH) to reduce reaction time .

- Flow chemistry : Implement continuous flow reactors for amide coupling steps, enhancing reproducibility and scalability .

- In-line monitoring : Use PAT tools (e.g., ReactIR™) to track intermediate formation and adjust reagent addition rates dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.